molecular formula C11H14O2 B2444460 (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol CAS No. 1568396-95-1

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Cat. No. B2444460
CAS RN: 1568396-95-1
M. Wt: 178.231
InChI Key: AWTLQROWORGMKX-MQWKRIRWSA-N
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Description

The description of a chemical compound usually includes its molecular formula, molecular weight, and structural formula. It may also include its IUPAC name, synonyms, and CAS number .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This could include toxicity, flammability, and environmental impact .

properties

IUPAC Name

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8,12H,5H2,1-2H3/t7?,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTLQROWORGMKX-MQWKRIRWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)[C@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

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